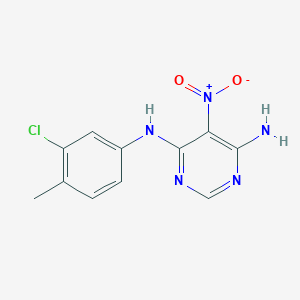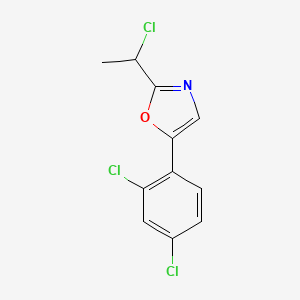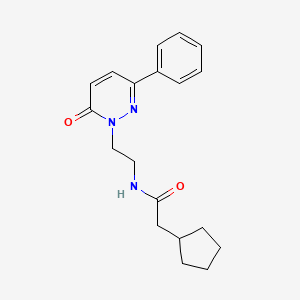![molecular formula C16H20N4O3S B2571683 7-cyclopentyl-1,3-dimethyl-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872621-06-2](/img/structure/B2571683.png)
7-cyclopentyl-1,3-dimethyl-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of “7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is characterized by a molecular formula of C16H20N4O3S.Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
Studies on similar pyrimidine derivatives have demonstrated their significance in the realm of chemical synthesis and structural elucidation. For example, the regioselective amination of condensed pyrimidines has been explored, showcasing the versatility of pyrimidine structures in chemical reactions and their potential for generating diverse derivatives with varied functional groups (Gulevskaya et al., 1994). This process underscores the chemical reactivity and modification potential of pyrimidine compounds, suggesting that 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione could also be amenable to diverse chemical modifications for various applications.
Biological and Antitumor Activities
The investigation into pyrimidine derivatives has also extended into the realm of biological activity, particularly concerning antitumor properties. For instance, 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been synthesized and evaluated for their inhibition ability against FGFR1, showing significant cytotoxicity against various cancer cell lines (Ye et al., 2015). This highlights the potential of pyrimidine-based compounds in developing new anticancer agents, suggesting that research into 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione could uncover novel therapeutic applications.
Photophysical Properties and Sensing Applications
Further, the design and synthesis of pyrimidine-phthalimide derivatives have revealed their application in pH sensing, demonstrating the utility of pyrimidine derivatives in developing novel sensors (Yan et al., 2017). These findings indicate the potential for employing 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione in the creation of advanced materials for sensing and detection technologies.
Wirkmechanismus
Mode of Action
The biological activities of pyrimido[4,5-d]pyrimidines are generally attributed to their ability to interact with various enzymes and receptors in the body .
Biochemical Pathways
Pyrimido[4,5-d]pyrimidines can affect a variety of biochemical pathways depending on their specific biological targets .
Result of Action
The effects would be expected to depend on the compound’s specific biological targets and mode of action .
Biochemische Analyse
Biochemical Properties
7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell cycle progression. Additionally, it interacts with adenosine receptors, particularly the A1 receptor, where it acts as an antagonist, thereby influencing various signaling pathways .
Cellular Effects
The effects of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs leads to cell cycle arrest, which can be beneficial in cancer treatment by preventing the proliferation of cancer cells. Moreover, its antagonistic action on adenosine receptors affects neurotransmission and can modulate inflammatory responses .
Molecular Mechanism
At the molecular level, 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDKs, inhibiting their kinase activity, which is essential for the phosphorylation of target proteins involved in cell cycle progression. Additionally, its binding to adenosine receptors inhibits the receptor’s activity, thereby modulating downstream signaling pathways. These interactions lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or pH variations. Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK activity and induces cell cycle arrest without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and can bind to plasma proteins, which facilitates its distribution throughout the body. The compound’s localization within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is crucial for its activity. It has been observed to localize primarily in the cytoplasm, where it interacts with CDKs and other cytoplasmic proteins. Additionally, it can be transported into the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. The compound’s localization is directed by specific targeting signals and post-translational modifications .
Eigenschaften
IUPAC Name |
7-cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-9(21)8-24-14-11-13(19(2)16(23)20(3)15(11)22)17-12(18-14)10-6-4-5-7-10/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJMBZWSJZMDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2571601.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2571605.png)
![3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2571606.png)
![N-{5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide](/img/structure/B2571607.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2571612.png)





![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
